molecular formula C22H14ClN3O4 B12894323 Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]- CAS No. 647852-85-5

Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-

Cat. No.: B12894323
CAS No.: 647852-85-5
M. Wt: 419.8 g/mol
InChI Key: HSDWCGKTWLZKEJ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide is a complex organic compound that features a quinoline moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide typically involves multiple steps. One common route starts with the preparation of the quinoline derivative, which is then reacted with a chlorinated nitrobenzene derivative. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide: can be compared with other quinoline derivatives such as chloroquine, quinine, and camptothecin.

    Chloroquine: Known for its antimalarial activity.

    Quinine: Used historically for the treatment of malaria.

    Camptothecin: A potent anticancer agent.

Uniqueness

What sets 2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide apart is its unique combination of a quinoline moiety with a benzamide structure, which may confer distinct biological activities and potential therapeutic applications .

Properties

CAS No.

647852-85-5

Molecular Formula

C22H14ClN3O4

Molecular Weight

419.8 g/mol

IUPAC Name

2-chloro-5-nitro-N-(4-quinolin-2-yloxyphenyl)benzamide

InChI

InChI=1S/C22H14ClN3O4/c23-19-11-8-16(26(28)29)13-18(19)22(27)24-15-6-9-17(10-7-15)30-21-12-5-14-3-1-2-4-20(14)25-21/h1-13H,(H,24,27)

InChI Key

HSDWCGKTWLZKEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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